DB008

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

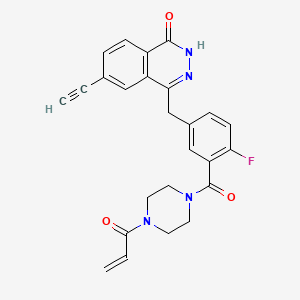

C25H21FN4O3 |

|---|---|

分子量 |

444.5 g/mol |

IUPAC名 |

6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C25H21FN4O3/c1-3-16-5-7-18-19(13-16)22(27-28-24(18)32)15-17-6-8-21(26)20(14-17)25(33)30-11-9-29(10-12-30)23(31)4-2/h1,4-8,13-14H,2,9-12,15H2,(H,28,32) |

InChIキー |

FDHSVRMVJBTBMG-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=C3C=C(C=C4)C#C)F |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of L-Arginine (B1665763) (DB008)

Introduction

L-Arginine (DrugBank ID: this compound) is a conditionally essential amino acid that serves as a critical substrate for multiple metabolic pathways, playing a pivotal role in a wide array of physiological and pathophysiological processes. Its significance in cellular signaling and metabolism makes it a subject of intense research and a focal point for therapeutic development. This guide provides a detailed technical overview of the primary mechanisms of action of L-Arginine, focusing on its role as a precursor for nitric oxide (NO) synthesis and its function within the urea (B33335) cycle. The information is presented to cater to the needs of researchers, scientists, and professionals in drug development, with an emphasis on quantitative data, experimental methodologies, and visual representation of the involved pathways.

Core Mechanisms of Action

L-Arginine's biological functions are multifaceted, but two pathways are central to its mechanism of action: the Nitric Oxide (NO) pathway and the Urea Cycle.

The L-Arginine - Nitric Oxide Pathway

One of the most crucial roles of L-Arginine is serving as the sole biological precursor to nitric oxide, a key signaling molecule.[1][2] This conversion is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). The reaction involves the five-electron oxidation of a guanidino nitrogen of L-Arginine, which also requires molecular oxygen and NADPH as co-substrates.[3][4] This process yields nitric oxide and L-Citrulline as products.[4]

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue, it plays a role in neurotransmission.[5]

-

Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.[5]

-

Endothelial NOS (eNOS or NOS-3): Predominantly located in the endothelium of blood vessels, where the NO produced regulates vascular tone, blood pressure, and inhibits platelet aggregation.[2][5]

The NO generated through this pathway is a potent vasodilator, meaning it relaxes and widens blood vessels, which leads to improved blood flow and a reduction in blood pressure.[2] This vasodilatory effect is fundamental to cardiovascular health.

Caption: L-Arginine to Nitric Oxide Signaling Pathway.

The Urea Cycle

In the liver, L-Arginine is a key intermediate in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia.[6] Ammonia, a toxic byproduct of amino acid catabolism, is converted into the less toxic compound urea, which is then excreted in the urine.[6]

The final step of the urea cycle involves the hydrolysis of L-Arginine by the enzyme Arginase to produce urea and ornithine.[6][7] The regenerated ornithine can then re-enter the cycle to facilitate the disposal of more ammonia.[6] This process is crucial for maintaining nitrogen balance in the body.[2]

Caption: The Urea Cycle Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of L-Arginine.

Table 1: Enzyme Kinetics for L-Arginine Metabolism

| Enzyme | Substrate | Km (μmol/L) | Vmax | Source |

| Neuronal Nitric Oxide Synthase (nNOS) | L-Arginine | 8.4 | 8.2 pmol/min/mg protein | [2] |

| Human Endothelial NOS (eNOS) | L-Arginine | 0.9 - 4.4 | Not Specified | [8] |

| Human Inducible NOS (iNOS) | L-Arginine | 2.2 - 22 | Not Specified | [8] |

Table 2: Physiological and Pharmacokinetic Data for L-Arginine

| Parameter | Value | Population/Conditions | Source |

| Normal Plasma Concentration | 41.0 - 114 μmol/L | Healthy Individuals | [9] |

| Mean Baseline Plasma Concentration | 15.1 ± 2.6 μg/mL | Healthy Volunteers on a Normal Diet | [10] |

| Peak Plasma Concentration (Oral Dose) | 50.0 ± 13.4 μg/mL | 10 g Oral Dose in Healthy Volunteers | [10] |

| Oral Bioavailability | ~20% | Single 10 g Oral Dose | [10] |

| Mean Dietary Intake | 4 - 6 g/day | Healthy Adults | [11] |

Table 3: L-Arginine Supplementation Clinical Trial Data

| Study Population | Dosage | Duration | Outcome | Source |

| Male Soccer Players | 2 g/day | 45 days | Significant increase in VO2 max | [12] |

| Adults with Moderate to Severe Asthma | 0.1 g/kg/day | 3 months | To assess decrease in asthma exacerbations | [13] |

| Healthy Adult Women | 6 g/day | 1 month | No significant change in plasma NO synthesis | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of L-Arginine's mechanism of action are provided below.

Nitric Oxide Synthase (NOS) Activity Assay (Conversion of Radiolabeled L-Arginine to L-Citrulline)

This assay measures NOS activity by quantifying the conversion of radiolabeled L-Arginine to L-Citrulline.

a. Materials:

-

[3H]L-Arginine or [14C]L-Arginine

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing NADPH, CaCl2, calmodulin, and tetrahydrobiopterin)

-

Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation fluid and counter

b. Procedure:

-

Sample Preparation: Homogenize tissue or cell samples in ice-cold Homogenization Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is used as the enzyme source.[15]

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue extract with the Reaction Buffer containing a known concentration of radiolabeled L-Arginine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes).[15]

-

Reaction Termination: Stop the reaction by adding ice-cold Stop Buffer.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-Arginine, being positively charged, binds to the resin, while the neutral L-Citrulline passes through.[15][16]

-

Quantification: Collect the eluate containing radiolabeled L-Citrulline and measure the radioactivity using a liquid scintillation counter.[15]

-

Calculation: Calculate the amount of L-Citrulline formed, which is proportional to the NOS activity.

Griess Assay for Nitrite (B80452)/Nitrate (B79036) (Indirect NO Measurement)

This colorimetric assay is a common indirect method to measure NO production by quantifying its stable end products, nitrite (NO2-) and nitrate (NO3-).

a. Materials:

-

Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Nitrate Reductase (for samples containing nitrate)

-

NADPH (cofactor for nitrate reductase)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

b. Procedure:

-

Sample Preparation: Collect biological samples (e.g., cell culture supernatant, plasma). If samples contain high protein levels, deproteinization is necessary.[17]

-

Nitrate Reduction (if necessary): If total NO production (nitrite + nitrate) is to be measured, incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.[18]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

-

Griess Reaction:

-

Measurement: A purple azo dye will form. Measure the absorbance at 540 nm using a microplate reader.[5]

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Arginase Activity Assay

This assay determines arginase activity by measuring the amount of urea produced from the hydrolysis of L-Arginine.

a. Materials:

-

Arginine Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

L-Arginine substrate solution

-

Manganese chloride (MnCl2) solution (for enzyme activation)

-

Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime-thiosemicarbazide)

-

Urea standard solution

-

96-well microplate

-

Microplate reader

b. Procedure:

-

Sample Preparation: Prepare tissue or cell lysates in a suitable buffer.[19]

-

Enzyme Activation: Pre-incubate the sample lysates with a solution containing MnCl2 to activate the arginase.

-

Arginase Reaction: Add the L-Arginine substrate to the activated lysates and incubate at 37°C for a specific time (e.g., 30-60 minutes).[1]

-

Reaction Termination: Stop the reaction by adding an acid solution (e.g., a mixture of H2SO4, H3PO4, and H2O).

-

Urea Detection: Add the colorimetric reagents for urea detection and heat the mixture (e.g., at 100°C for 45 minutes). A colored product is formed in the presence of urea.

-

Measurement: After cooling, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculation: Quantify the urea concentration in the samples using a urea standard curve. The arginase activity is proportional to the amount of urea produced.

References

- 1. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High concentration of L-arginine suppresses nitric oxide synthase activity and produces reactive oxygen species in NB9 human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reference Intervals for Plasma l-Arginine and the l-Arginine:Asymmetric Dimethylarginine Ratio in the Framingham Offspring Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary L-Arginine Intakes and the Risk of Metabolic Syndrome: A 6-Year Follow-Up in Tehran Lipid and Glucose Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of l-arginine supplementation on body composition and performance in male athletes: a double-blinded randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. mdpi.com [mdpi.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Covalent Modification of Cys169 by DB008

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the covalent modification of Cysteine 169 (Cys169) by the selective inhibitor DB008. It details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the underlying molecular and experimental workflows.

Introduction: Targeting PARP16 with a Covalent Inhibitor

This compound is a potent and selective, cell-permeable covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16).[1] PARP16 is a unique member of the PARP family as it is the only one known to reside in the endoplasmic reticulum (ER) and is implicated in the unfolded protein response (UPR). The development of selective inhibitors for PARP family members has been challenging due to the highly conserved NAD+ binding site.[2]

This compound was developed through a structure-guided design strategy to achieve selectivity for PARP16.[2][3][4] This was accomplished by incorporating two key features into a phthalazinone pan-PARP inhibitor scaffold:

-

An acrylamide (B121943) electrophile designed to covalently and irreversibly react with a non-conserved cysteine residue, Cys169, within the NAD+ binding pocket of PARP16.[2][3][5]

-

A clickable alkyne handle that serves a dual purpose: it occupies a unique hydrophobic pocket adjacent to the NAD+ binding site, further enhancing selectivity, and it allows for the detection and tracking of this compound in complex biological samples via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[2][3][4]

This innovative design makes this compound the first reported cysteine-targeted covalent inhibitor of a PARP family member and a valuable tool for studying the specific functions of PARP16.[2]

Mechanism of Covalent Modification

The covalent modification of PARP16 by this compound is a targeted and irreversible process. The core of this interaction is a Michael addition reaction between the electrophilic acrylamide "warhead" of this compound and the nucleophilic thiol group of the Cys169 residue in the active site of PARP16.

Mutagenesis studies, where Cys169 was replaced with a non-nucleophilic serine (C169S), have confirmed that Cys169 is the primary site of covalent modification by this compound.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the interaction of this compound with PARP16.

| Parameter | Value | Cell Line/System | Description |

| IC50 | 0.27 µM | Recombinant PARP16 | The concentration of this compound required to inhibit 50% of PARP16 enzymatic activity in a biochemical assay. |

| Apparent Kd | 90.0 nM (95% CI: 52.5–231 nM) | HEK 293T cells | The apparent dissociation constant for the labeling of Myc2x-tagged PARP16 by this compound, indicating the concentration at which 50% of the target is labeled. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the covalent modification of PARP16 by this compound.

In-Cell Covalent Labeling of PARP16

This protocol describes how to treat cells with this compound to achieve covalent labeling of PARP16.

Materials:

-

HEK 293T or HAP1 cells

-

Complete culture medium (e.g., IMDM + 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels and grow to desired confluency (e.g., 70-80%).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-1 µM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, wash the cells twice with ice-cold PBS to remove excess this compound.

-

Proceed immediately to cell lysis for downstream analysis (see Protocol 4.2).

Cell Lysis and Protein Quantification

This protocol details the preparation of cell lysates for subsequent click chemistry and in-gel fluorescence analysis.

Materials:

-

Lysis buffer (e.g., RIPA buffer or PBS with 1% Triton X-100, supplemented with protease inhibitors)

-

BCA Protein Assay Kit

-

Spectrophotometer

Procedure:

-

After washing the this compound-treated cells with PBS, add ice-cold lysis buffer to the culture vessel.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for downstream applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and In-Gel Fluorescence Detection

This protocol describes the "clicking" of a fluorescent azide (B81097) (e.g., TAMRA-azide) onto the alkyne handle of this compound-labeled PARP16, followed by visualization.

Materials:

-

Normalized cell lysate (from Protocol 4.2)

-

TAMRA-azide stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

To a microcentrifuge tube containing 50 µg of normalized cell lysate, add the following CuAAC reagents in order:

-

TAMRA-azide to a final concentration of 100 µM.

-

TCEP to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

-

Vortex briefly to mix.

-

Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.

-

Vortex immediately and incubate the reaction for 1 hour at room temperature, protected from light.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the TAMRA-labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths (for TAMRA: ~555 nm excitation, ~580 nm emission).

In-Cell Competition Labeling Assay

This protocol is used to assess whether other compounds can compete with this compound for binding to PARP16.

Materials:

-

Cells expressing PARP16

-

Competitor compound(s) (e.g., Talazoparib)

-

This compound

-

Complete culture medium

-

Reagents for cell lysis, CuAAC, and in-gel fluorescence detection (as above)

Procedure:

-

Seed and grow cells as described in Protocol 4.1.

-

Pre-incubate the cells with the competitor compound at various concentrations (or a single high concentration) for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control.

-

Without washing, add this compound to the medium to a final concentration that gives a robust signal (e.g., 300 nM).

-

Incubate for an additional period (e.g., 2 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and perform CuAAC with a fluorescent azide and in-gel fluorescence analysis as described in Protocols 4.2 and 4.3.

-

A decrease in the fluorescent signal from this compound-labeled PARP16 in the presence of the competitor indicates successful competition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing the covalent modification of PARP16 by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Critical Role of PARP16 in Orchestrating the Endoplasmic Reticulum Stress Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). A key, yet historically underappreciated, player in the initiation of the UPR is Poly(ADP-ribose) polymerase 16 (PARP16), also known as ARTD15. This technical guide provides a comprehensive overview of the core functions of PARP16 in ER stress, detailing its mechanism of action, interaction partners, and downstream signaling consequences, with a focus on quantitative data and experimental methodologies.

PARP16: An ER-Resident Sensor and Activator of the UPR

PARP16 is a tail-anchored transmembrane protein that resides in the endoplasmic reticulum.[1][2] Its catalytic domain faces the cytoplasm, positioning it to interact with key UPR signaling molecules.[1] Unlike some other PARP family members, PARP16 exhibits mono-ADP-ribosylation (MARylation) activity, transferring a single ADP-ribose moiety to its substrates.[3] This specific post-translational modification is a critical trigger for the activation of two of the three primary UPR sensor proteins: PERK and IRE1α.[1][2]

Mechanism of Action: ADP-Ribosylation of PERK and IRE1α

Under conditions of ER stress, the enzymatic activity of PARP16 is upregulated.[1] PARP16 directly interacts with and ADP-ribosylates the cytoplasmic domains of both PERK (PKR-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α).[1][4] This modification is both necessary and sufficient to induce their activation, even in the absence of canonical ER stress inducers.[1] The third major UPR sensor, ATF6, is not a substrate for PARP16 and its activation pathway is independent of PARP16 activity.[1][2]

The activation of PERK and IRE1α by PARP16 is a crucial initiating event in the UPR cascade. ADP-ribosylation enhances the kinase activity of PERK and both the kinase and endoribonuclease (RNase) activities of IRE1α.[1] This leads to the propagation of downstream signals aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis.

Structural Insights into PARP16 Function

The crystal structure of the human PARP16 catalytic domain reveals a novel α-helical domain that is distinct from other PARP family members.[5] This domain is thought to have a regulatory function.[5] The catalytic core of PARP16 contains a conserved histidine-tyrosine-tyrosine (H-Y-Y) motif in its active site, which is characteristic of its mono-ADP-ribosylation activity.[3] The C-terminal luminal tail of PARP16 is essential for its function in the UPR, suggesting a role in sensing or transducing stress signals from the ER lumen to the cytoplasmic catalytic domain.[1][6]

Quantitative Analysis of PARP16-Mediated UPR Activation

Several studies have quantified the impact of PARP16 on the UPR. The following tables summarize key findings on the increased enzymatic activity of PARP16 and its downstream effects on PERK and IRE1α signaling upon ER stress induction.

| ER Stress Inducer | Fold Increase in PARP16 Auto-ADP-ribosylation | Reference |

| Tunicamycin | ~5-fold | [1] |

| Thapsigargin | ~4-fold | [1] |

| Brefeldin A | ~11-fold | [1] |

| Target Protein | ER Stress Inducer | Fold Increase in ADP-ribosylation (PARP16-dependent) | Reference |

| PERK | Tunicamycin | ~5-fold | [1] |

| IRE1α | Tunicamycin | ~4-11-fold | [1] |

| Downstream Event | Condition | Observation | Reference |

| PERK phosphorylation | PARP16 knockdown + ER stress | Abolished | [1] |

| eIF2α phosphorylation | PARP16 knockdown + ER stress | Abolished | [1] |

| XBP1 splicing | PARP16 knockdown + ER stress | Abolished | [1] |

| Cell Viability | PARP16 knockdown + ER stress | Significantly decreased | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.

PARP16-Mediated UPR Signaling Pathway

Caption: PARP16 signaling in the Unfolded Protein Response.

Experimental Workflow: Co-Immunoprecipitation to Detect PARP16-Substrate Interaction

Caption: Co-Immunoprecipitation experimental workflow.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments used to elucidate the role of PARP16 in ER stress, based on methodologies described in the cited literature.[1]

Co-Immunoprecipitation (Co-IP)

Objective: To determine the in vivo interaction between PARP16 and its substrates (PERK, IRE1α).

Methodology:

-

Cell Culture and Transfection: HeLa cells are cultured to 70-80% confluency and co-transfected with expression vectors for tagged proteins (e.g., GFP-PARP16 and FLAG-PERK/IRE1α) using a suitable transfection reagent.

-

Cell Lysis: After 24-48 hours, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is pre-cleared by centrifugation. The supernatant is then incubated with an antibody against one of the tagged proteins (e.g., anti-GFP) conjugated to agarose (B213101) or magnetic beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: The beads are washed 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The immunoprecipitated protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against the other tagged protein (e.g., anti-FLAG) to detect the co-precipitated interaction partner.

In Vitro ADP-ribosylation Assay (ER Microsome ADP-ribosylation Assay - EMAA)

Objective: To measure the ADP-ribosylation of PERK and IRE1α by PARP16 in a semi-in vitro system.

Methodology:

-

Microsome Isolation: Cells expressing GFP-tagged PARP16, PERK, or IRE1α are harvested and homogenized. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the microsomes (ER-containing fraction).

-

ADP-ribosylation Reaction: The isolated microsomes are resuspended in a reaction buffer containing [³²P]-NAD⁺ as the source of the ADP-ribose group. The reaction is initiated and incubated at 30°C for a specified time.

-

Immunoprecipitation of Target Protein: The reaction is stopped, and the microsomes are lysed. The protein of interest (e.g., GFP-PERK) is immunoprecipitated using an anti-GFP antibody.

-

Detection: The immunoprecipitated proteins are resolved by SDS-PAGE. The gel is dried and exposed to a phosphor screen or X-ray film to detect the incorporation of [³²P]-ADP-ribose. The total amount of immunoprecipitated protein is assessed by Western blotting.

siRNA-mediated Knockdown

Objective: To assess the functional requirement of PARP16 for UPR activation.

Methodology:

-

siRNA Transfection: Cells are transfected with siRNAs specifically targeting PARP16 mRNA or a non-targeting control siRNA using a lipid-based transfection reagent.

-

ER Stress Induction: After 48-72 hours to allow for protein knockdown, cells are treated with an ER stress-inducing agent (e.g., tunicamycin, thapsigargin) for various time points.

-

Analysis of UPR Markers: Cell lysates are collected and analyzed by Western blot for key UPR markers, including phosphorylation of PERK and eIF2α, and splicing of XBP1.

-

Cell Viability Assay: To assess the physiological consequence of PARP16 knockdown, cell viability can be measured using assays such as Trypan Blue exclusion or MTT assay following ER stress induction.

Implications for Drug Development

The central role of PARP16 in initiating the PERK and IRE1α branches of the UPR makes it an attractive therapeutic target.[7] In diseases characterized by excessive or chronic ER stress, such as certain cancers and neurodegenerative disorders, inhibition of PARP16 could modulate the UPR and potentially sensitize cells to other therapies or prevent cell death.[8][9] Conversely, in diseases where a robust UPR is beneficial, agonism of PARP16 activity could be a therapeutic strategy. The development of specific PARP16 inhibitors is an active area of research, with the potential to provide novel treatments for a range of diseases.

Conclusion

PARP16 is a critical upstream regulator of the endoplasmic reticulum stress response. Its mono-ADP-ribosyltransferase activity is essential for the activation of the key UPR sensors, PERK and IRE1α. Understanding the detailed molecular mechanisms of PARP16 function, supported by robust quantitative data and well-defined experimental protocols, is paramount for the scientific community. The continued exploration of PARP16 biology will undoubtedly unveil new insights into the intricate signaling networks that govern cellular homeostasis and disease, paving the way for innovative therapeutic interventions.

References

- 1. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK and IRE1α-mediated unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK- and IRE1α-mediated unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of phosphorylation on the ADP-ribosylation activity of PARP16 | LUP Student Papers [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Structure of Human ADP-ribose Transferase ARTD15/PARP16 Reveals a Novel Putative Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK and IRE1α-mediated unfolded protein response | Semantic Scholar [semanticscholar.org]

- 7. ADP-ribose transferase PARP16 mediated-unfolded protein response contributes to neuronal cell damage in cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PARP16-Mediated Stabilization of Amyloid Precursor Protein mRNA Exacerbates Alzheimer’s Disease Pathogenesis [aginganddisease.org]

DB008: A Technical Guide to a Covalent Chemical Probe for PARP16

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DB008, a potent and selective covalent chemical probe for Poly(ADP-ribose) Polymerase 16 (PARP16). This document details its mechanism of action, selectivity, and application in cellular and biochemical assays, offering researchers a valuable tool to investigate the biological functions of PARP16.

Core Concepts

This compound is a structure-guided designed inhibitor of PARP16, notable for its covalent mechanism of action and integrated "clickable" alkyne handle.[1][2] This design allows for robust and specific labeling of PARP16 in complex biological systems, facilitating detailed studies of its engagement and enzymatic activity.

The key features of this compound include:

-

Covalent Inhibition: this compound contains an acrylamide (B121943) electrophile that irreversibly binds to a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[1][3] This covalent targeting strategy imparts high selectivity for PARP16 over other PARP family members.

-

Click Chemistry Functionality: A strategically placed ethynyl (B1212043) group serves as a "clickable" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1][2] This enables the attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of this compound-bound PARP16.

-

Cell Permeability: this compound is a membrane-permeable molecule, allowing for the investigation of PARP16 activity within intact cells.[4]

Data Presentation

Biochemical Potency and Selectivity of this compound

| Target | IC50 (nM) | Inhibition Mode | Notes |

| PARP16 | 275 | Irreversible (Covalent) | Covalently modifies Cys169.[1][5] |

| PARP1 | 925 | Reversible | ~50-fold less potent inhibition compared to a precursor compound without the ethynyl group.[6] |

| PARP2 | 139 | Reversible | One of the more prominent off-targets, but inhibition is reversible.[6] |

Table 1: Summary of the in vitro biochemical potency and selectivity of this compound against various PARP family members. The data highlights the covalent and selective nature of this compound for PARP16.

Experimental Protocols

In-Gel Fluorescence Labeling of PARP16 with this compound

This protocol describes the labeling of PARP16 in cell lysates using this compound and subsequent visualization by in-gel fluorescence.

Materials:

-

Cells expressing the protein of interest (e.g., HEK293T cells transfected with Myc-tagged PARP16).

-

This compound stock solution (in DMSO).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Fluorescent azide (B81097) reporter (e.g., TAMRA-azide or other fluorescent dye azides).[7]

-

Copper(II) sulfate (B86663) (CuSO4) solution.

-

Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution.

-

SDS-PAGE gels and running buffer.

-

Fluorescence gel scanner.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the desired concentration of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them in Lysis Buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

-

To the cell lysate, add the fluorescent azide reporter (final concentration ~20 µM).

-

Add TCEP (final concentration ~1 mM).

-

Add TBTA (final concentration ~100 µM).

-

Initiate the click reaction by adding CuSO4 (final concentration ~1 mM).

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

SDS-PAGE and In-Gel Fluorescence Imaging:

-

Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

Visualize the fluorescently labeled PARP16 using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

In-Cell Competition Labeling Assay

This assay is used to evaluate the ability of other putative PARP16 inhibitors to compete with this compound for binding to PARP16 in cells.

Materials:

-

Cells expressing PARP16.

-

This compound stock solution.

-

Test inhibitor stock solution(s).

-

Reagents for in-gel fluorescence labeling (as described in Protocol 1).

Procedure:

-

Inhibitor Pre-treatment:

-

Treat cells with varying concentrations of the test inhibitor for a specified pre-incubation time (e.g., 40 minutes).

-

-

This compound Labeling:

-

Add this compound to the cells at a fixed concentration (e.g., a concentration that gives a robust signal in the absence of a competitor) and incubate for a shorter period (e.g., 20 minutes).

-

-

Lysis and CuAAC Reaction:

-

Lyse the cells and perform the CuAAC reaction with a fluorescent azide as described in Protocol 1.

-

-

Analysis:

-

Analyze the samples by in-gel fluorescence. A decrease in the fluorescence signal of the this compound-labeled PARP16 band in the presence of the test inhibitor indicates successful competition and suggests that the test compound engages PARP16 in cells.

-

PARP Activity Assay (Adapted for PARP16)

This fluorometric assay measures PARP activity by quantifying the consumption of NAD+.

Materials:

-

Recombinant PARP16 enzyme.

-

This compound or other test inhibitors.

-

PARP Assay Buffer.

-

β-Nicotinamide adenine (B156593) dinucleotide (β-NAD).

-

Activated DNA (for PARP1/2 as a control, may not be necessary for PARP16).

-

Nicotinamidase.

-

Developer reagent that produces a fluorescent product from nicotinamide (B372718).[8]

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add PARP Assay Buffer.

-

Add the test inhibitor (this compound) at various concentrations.

-

Add the recombinant PARP16 enzyme.

-

If applicable, add activated DNA.

-

Incubate for a short period to allow inhibitor binding.

-

-

Initiate PARP Reaction:

-

Add β-NAD to initiate the enzymatic reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Develop Fluorescent Signal:

-

Add Nicotinamidase to convert the nicotinamide produced by the PARP reaction.

-

Add the developer reagent and incubate at room temperature, protected from light, to generate a fluorescent product.

-

-

Measurement:

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence in the presence of an inhibitor indicates reduced PARP16 activity.

-

Mandatory Visualizations

PARP16 Signaling in the Unfolded Protein Response

Caption: PARP16 activation in the Unfolded Protein Response.

Experimental Workflow for In-Cell Competition Labeling

Caption: Workflow for assessing PARP16 target engagement in cells.

Chemoproteomic Workflow for Target Identification

Caption: Chemoproteomic workflow for this compound target profiling.

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Impact of DB008, a Novel PERK Pathway Modulator, on the Unfolded Protein Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The unfolded protein response (UPR) is a highly conserved cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This intricate signaling network plays a pivotal role in maintaining cellular homeostasis, and its dysregulation is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The UPR is orchestrated by three primary ER-resident transmembrane proteins: Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), Inositol-Requiring Enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6). This guide focuses on the effects of a novel therapeutic candidate, DB008, a selective inhibitor of the PERK pathway, on the cellular landscape of the UPR. Through a comprehensive analysis of its mechanism of action, supported by quantitative data and detailed experimental methodologies, this document serves as a critical resource for scientists and researchers in the field of drug discovery and development.

The Unfolded Protein Response Signaling Pathways

The UPR is a tripartite signaling cascade designed to alleviate ER stress and restore proteostasis. When the protein folding capacity of the ER is overwhelmed, the chaperone protein BiP (Binding immunoglobulin protein), also known as GRP78, dissociates from the luminal domains of PERK, IRE1, and ATF6, leading to their activation.[1][2]

-

The PERK Pathway: Upon activation, PERK oligomerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] This phosphorylation event results in the attenuation of global protein synthesis, thereby reducing the influx of new proteins into the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).[5]

-

The IRE1 Pathway: Activated IRE1 is a dual-function enzyme possessing both kinase and endoribonuclease (RNase) activity. Its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[6][7]

-

The ATF6 Pathway: Following its release from BiP, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[8] The resulting cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and components of the ERAD machinery.[8][9]

References

- 1. Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. scienceofparkinsons.com [scienceofparkinsons.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]

- 8. ISRIB - Wikipedia [en.wikipedia.org]

- 9. Fine tuning of the unfolded protein response by ISRIB improves neuronal survival in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

DB008 CAS number 2991637-98-8 properties

An in-depth analysis of the provided identifiers, DB008 and CAS number 2991637-98-8, reveals a lack of publicly available scientific and technical information. Extensive searches across multiple chemical and biological databases, as well as the broader scientific literature, did not yield any specific compound associated with both of these identifiers.

This absence of data could be attributed to several factors:

-

Proprietary Nature: The compound may be under active development by a pharmaceutical or biotechnology company and, as such, its properties and associated data are confidential.

-

Novelty: The substance could be a very recent discovery with research yet to be published in peer-reviewed journals or indexed in public databases.

-

Data Entry Error: It is possible that the provided CAS number or internal identifier (this compound) contains a typographical error.

Due to the unavailability of verifiable data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for a compound with the specified identifiers.

Researchers, scientists, and drug development professionals are advised to verify the accuracy of the CAS number and any internal identifiers. Should this compound be proprietary, accessing information would require direct contact with the entity that owns the intellectual property. If the compound is novel, monitoring scientific literature and patent databases for future publications may be the most effective approach.

Navigating the Cellular Gate: A Technical Guide to the Membrane Permeability of the DB008 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of any intracellularly acting therapeutic agent is fundamentally reliant on its ability to traverse the cell membrane to reach its target. For the potent and selective PARP16 inhibitor, DB008, understanding its membrane permeability is crucial for optimizing its therapeutic application and for the development of future analogs. While this compound is qualitatively described as membrane-permeable, this guide will delve into the common methodologies used to quantitatively assess this critical property, providing a framework for its experimental determination.[1] This document will serve as an in-depth technical resource, outlining the experimental protocols for key permeability assays and discussing the interpretation of the resulting data.

The Critical Nature of Membrane Permeability for this compound

This compound is a potent inhibitor of PARP16, an enzyme localized to the endoplasmic reticulum. For this compound to exert its inhibitory effect, it must first cross the plasma membrane and then potentially the endoplasmic reticulum membrane to engage with PARP16. Therefore, its membrane permeability is a key determinant of its biological activity. A compound with poor permeability will require higher extracellular concentrations to achieve a therapeutic intracellular concentration, potentially leading to off-target effects and increased toxicity. Furthermore, for indications requiring systemic administration, permeability across additional biological barriers, such as the intestinal epithelium for oral drugs or the blood-brain barrier for neurological targets, is a critical consideration.

Quantitative Assessment of Membrane Permeability

While specific quantitative permeability data for this compound is not publicly available, the following are standard, industry-accepted assays used to characterize the membrane permeability of drug candidates.

Table 1: Hypothetical Permeability Data for this compound

Below is an example of how quantitative data for this compound's permeability would be presented. The values are hypothetical and serve for illustrative purposes.

| Assay Type | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Caco-2 | Apical to Basolateral (A→B) | 15.2 | 0.8 | High |

| Caco-2 | Basolateral to Apical (B→A) | 12.1 | ||

| PAMPA | N/A | 18.5 | N/A | High |

Interpretation of Data:

-

Papp (Apparent Permeability): A Papp value >10 x 10⁻⁶ cm/s in the Caco-2 assay is generally considered indicative of high permeability and good potential for oral absorption.[2]

-

Efflux Ratio: The ratio of B→A Papp to A→B Papp. A ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit intracellular accumulation and bioavailability.[3][4]

-

Permeability Classification: Compounds are typically categorized as having low, medium, or high permeability based on their Papp values.

Key Experimental Protocols for Determining Membrane Permeability

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for predicting human intestinal absorption of drugs.[3][4][5][6] When cultured on semi-permeable filter supports, these cells differentiate to form a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier.[3][6]

Detailed Experimental Protocol:

-

Cell Culture: Caco-2 cells are seeded onto the apical side of a Transwell® insert (a permeable support) in a multi-well plate and cultured for 21-25 days to allow for differentiation into a confluent, polarized monolayer.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is verified before the experiment. This is typically done by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a predetermined threshold indicates a well-formed monolayer. Alternatively, the permeability of a low-permeability marker compound, such as lucifer yellow or mannitol, can be measured.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final test concentration in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). The final DMSO concentration should be kept low (typically <1%) to avoid affecting monolayer integrity.

-

Permeability Measurement (Apical to Basolateral - A→B):

-

The culture medium is removed from both the apical and basolateral compartments.

-

The transport buffer containing the test concentration of this compound is added to the apical (donor) compartment.

-

Fresh transport buffer (without the compound) is added to the basolateral (receiver) compartment.

-

The plate is incubated at 37°C with gentle shaking for a specified period (e.g., 2 hours).

-

At the end of the incubation, samples are taken from both the apical and basolateral compartments.

-

-

Permeability Measurement (Basolateral to Apical - B→A): To assess active efflux, the experiment is also performed in the reverse direction. The compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.

-

Sample Analysis: The concentration of this compound in the samples is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of appearance of the compound in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the compound in the donor compartment.

-

Caption: Workflow of a Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution (to mimic the cell membrane), to an acceptor compartment.

Detailed Experimental Protocol:

-

Membrane Preparation: A filter plate (the donor plate) is coated with a solution of a lipid (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.

-

Compound Preparation: A solution of this compound is prepared in a buffer at a specific pH (e.g., pH 7.4 for intestinal permeability).

-

Assay Setup:

-

The acceptor plate wells are filled with a buffer solution.

-

The donor plate, with the lipid-coated membrane, is placed on top of the acceptor plate.

-

The this compound solution is added to the donor wells.

-

-

Incubation: The "sandwich" of the donor and acceptor plates is incubated at room temperature for a set period (e.g., 4-16 hours).

-

Sample Analysis: After incubation, the donor and acceptor plates are separated, and the concentration of this compound in both compartments is determined, usually by UV-Vis spectroscopy or LC-MS/MS.

-

Calculation of Effective Permeability (Pe): The effective permeability is calculated based on the concentration of the compound in the donor and acceptor wells.

Caption: Diagram of a Parallel Artificial Membrane Permeability Assay (PAMPA) setup.

Blood-Brain Barrier Permeability

For inhibitors targeting enzymes within the central nervous system, crossing the blood-brain barrier (BBB) is a major challenge. The BBB is a highly selective barrier formed by endothelial cells with tight junctions, which strictly regulates the passage of substances into the brain.[7][8][9] While in vitro models like Caco-2 can provide an initial indication of a compound's potential to cross biological membranes, more specialized assays are needed to predict BBB penetration. These include in vitro models using brain endothelial cells (like the hCMEC/D3 cell line) or in vivo studies in animal models.

Conclusion

A thorough understanding of the membrane permeability of the this compound inhibitor is indispensable for its development as a therapeutic agent. While it is reported to be membrane-permeable, quantitative assessment using standardized assays such as the Caco-2 and PAMPA assays is necessary to fully characterize its absorption, distribution, and potential to reach its intracellular target, PARP16. The experimental protocols and data interpretation frameworks provided in this guide offer a comprehensive approach for researchers to undertake such an evaluation, thereby facilitating the rational design and optimization of this compound and future PARP16 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaron.com [pharmaron.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The blood-brain barrier in health and chronic neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The blood–brain barrier: a help and a hindrance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

DB008: A Technical Guide for the Investigation of PARP16 Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DB008, a selective and covalent inhibitor of Poly(ADP-ribose) polymerase 16 (PARP16). This document details the use of this compound as a chemical tool to investigate the biological functions of PARP16, with a focus on its role in cellular stress responses. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate the application of this compound in research and drug development.

Introduction to PARP16 and the Covalent Inhibitor this compound

Poly(ADP-ribose) polymerase 16 (PARP16) is a unique member of the PARP family, distinguished as the only one that is an endoplasmic reticulum (ER)-resident, tail-anchored transmembrane protein.[1][2] Its catalytic activity is implicated in the unfolded protein response (UPR), a critical cellular stress response pathway.[1][2] Specifically, PARP16 is known to be required for the activation of two key ER stress sensors, PERK and IRE1α.[1][2] The precise molecular mechanisms governed by PARP16 are an active area of investigation, and potent, selective inhibitors are invaluable tools in these studies.

This compound is a novel, selective, and covalent inhibitor of PARP16.[3][4] It was developed through a structure-guided design approach and possesses an acrylamide (B121943) "warhead" that irreversibly binds to a non-conserved cysteine residue (Cys169) in the NAD+ binding pocket of PARP16.[3] This covalent and irreversible mechanism of action provides high selectivity for PARP16 over other PARP family members.[3][4] Furthermore, this compound is equipped with a clickable alkyne handle, enabling the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry to visualize and track its engagement with PARP16 in cells.[3][5]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for the PARP16 inhibitor this compound.

| Parameter | Value | Description | Reference |

| IC50 | 0.27 µM (270 nM) | The half-maximal inhibitory concentration of this compound against PARP16 enzymatic activity. | [4][6] |

| Binding Mechanism | Covalent, Irreversible | This compound forms a covalent bond with Cys169 in the active site of PARP16, leading to irreversible inhibition. | [3][4] |

| Selectivity | High for PARP16 | Exhibits good selectivity for PARP16 over other PARP family members in both reversible and irreversible binding modes. PARP2 is the only other PARP appreciably inhibited in the reversible mode. | [3] |

Signaling Pathway of PARP16 in the Unfolded Protein Response

PARP16 plays a crucial role in the activation of the unfolded protein response (UPR) upon ER stress. The accumulation of unfolded or misfolded proteins in the ER lumen triggers the activation of three transmembrane stress sensors: PERK, IRE1α, and ATF6. PARP16 is specifically involved in the activation of PERK and IRE1α.[1][2] Upon ER stress, PARP16's catalytic activity is upregulated, leading to the ADP-ribosylation of itself, PERK, and IRE1α.[1] This modification enhances the kinase activity of PERK and both the kinase and endonuclease activities of IRE1α, thereby propagating the UPR signal.[1] The signaling pathway is depicted in the diagram below.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study PARP16 biology.

Cell Culture and Transfection for PARP16 Studies

Objective: To culture and transfect human embryonic kidney (HEK293T) cells for the expression of tagged PARP16, which facilitates its detection.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid DNA encoding tagged PARP16 (e.g., Myc-tagged PARP16)

-

Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine (PEI))

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

-

Transfection Complex Preparation (Lipofectamine 2000 example): a. For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine 2000 into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Transfection: a. Replace the culture medium in the wells with 2 mL of fresh, pre-warmed DMEM with 10% FBS. b. Add the 250 µL of DNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before proceeding with subsequent experiments.

In-Cell Competition Labeling Assay

Objective: To assess the ability of a test compound to compete with this compound for binding to PARP16 within a cellular context.

Materials:

-

HEK293T cells expressing tagged PARP16

-

This compound

-

Test compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (see Protocol 4.3)

-

TAMRA-azide

Protocol:

-

Compound Treatment: a. Treat the transfected HEK293T cells with the desired concentrations of the test compound (or DMSO as a vehicle control) for 1 hour at 37°C.

-

This compound Labeling: a. Add this compound to a final concentration of 0.3 µM to the cells and incubate for 30 minutes at 37°C.[3]

-

Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Click Chemistry Reaction: Proceed with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction as described in Protocol 4.3.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

Objective: To attach a fluorescent reporter (TAMRA-azide) to this compound that is covalently bound to PARP16 in cell lysates.

Materials:

-

Protein lysate containing this compound-labeled PARP16

-

TAMRA-azide (5 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)

-

SDS-PAGE loading buffer

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order: a. 50 µg of protein lysate b. Adjust the volume to 44 µL with PBS. c. 1 µL of TAMRA-azide (final concentration 100 µM) d. 1 µL of TCEP (final concentration 1 mM) e. 3 µL of TBTA (final concentration 300 µM) f. 1 µL of CuSO4 (final concentration 1 mM)

-

Incubation: Vortex the reaction mixture briefly and incubate at room temperature for 1 hour in the dark.

-

Sample Preparation for SDS-PAGE: a. Add 12.5 µL of 4x SDS-PAGE loading buffer to the 50 µL reaction mixture. b. Boil the samples at 95°C for 5 minutes.

-

Analysis: Proceed with SDS-PAGE and in-gel fluorescence imaging as described in Protocol 4.4.

In-Gel Fluorescence Detection of Labeled PARP16

Objective: To visualize and quantify the amount of TAMRA-labeled PARP16 after SDS-PAGE.

Materials:

-

SDS-PAGE gel containing the resolved protein samples

-

Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP) with appropriate filters for TAMRA (Excitation: ~555 nm, Emission: ~580 nm)

-

Coomassie Brilliant Blue stain

Protocol:

-

Electrophoresis: Run the protein samples on a standard SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).

-

In-Gel Fluorescence Scanning: a. After electrophoresis, carefully remove the gel from the cassette. b. Wash the gel briefly with deionized water. c. Place the gel on the imaging platen of the fluorescence scanner. d. Scan the gel using the appropriate laser and emission filter settings for TAMRA.

-

Quantification: a. Use image analysis software to quantify the fluorescence intensity of the bands corresponding to tagged PARP16.

-

Total Protein Staining (Optional): a. After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading and confirm equal loading between lanes.

Conclusion

This compound is a powerful and selective chemical probe for the study of PARP16 biology. Its covalent mechanism of action and integrated clickable handle provide a robust platform for investigating the enzymatic function of PARP16 in various cellular processes, particularly the unfolded protein response. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PARP16's role in health and disease and aiding in the development of novel therapeutics.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK and IRE1α-mediated unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Function of PARP16 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 16 (PARP16), also known as ARTD15, is an endoplasmic reticulum (ER)-anchored mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular stress pathways, particularly the Unfolded Protein Response (UPR). Its strategic location at the ER membrane positions it as a key sensor and transducer of signals related to protein misfolding, a common feature of cancer cells. This technical guide provides an in-depth overview of the function of PARP16 in cancer cell lines, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Functions of PARP16 in Cancer

PARP16's primary role in cancer cells revolves around its function as a key activator of the PERK and IRE1α branches of the UPR.[1][2] As a tail-anchored ER transmembrane protein, its catalytic domain faces the cytoplasm, allowing it to interact with and modify key signaling molecules.[2]

The Unfolded Protein Response (UPR)

In the high-stress environment of a tumor, cancer cells are often challenged with an accumulation of unfolded or misfolded proteins in the ER. To cope with this, they activate the UPR, a signaling network aimed at restoring proteostasis. PARP16 is essential for the activation of two of the three main UPR sensors:

-

PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase): Upon ER stress, PARP16 mono-ADP-ribosylates (MARylates) PERK.[2] This post-translational modification is crucial for PERK's activation, leading to the phosphorylation of eIF2α, which in turn attenuates global protein synthesis and selectively promotes the translation of stress-responsive proteins like ATF4.

-

IRE1α (Inositol-requiring enzyme 1α): Similar to PERK, IRE1α is also a substrate of PARP16.[2] MARylation by PARP16 enhances IRE1α's kinase and endoribonuclease activity. Activated IRE1α splices XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

The third UPR sensor, ATF6, is not regulated by PARP16.[2]

Beyond the UPR: Other Roles of PARP16 in Cancer

Recent studies have begun to uncover roles for PARP16 beyond the UPR, highlighting its multifaceted involvement in cancer biology:

-

Regulation of MYC Expression: In Ewing's sarcoma cell lines, the silencing of PARP16 has been shown to significantly reduce the expression of the proto-oncogene MYC.[1] This suggests a role for PARP16 in maintaining the expression of a key driver of cancer cell proliferation and survival.

-

Angiogenesis: PARP16 can mono-ADP-ribosylate vascular endothelial growth factor (VEGF), a critical signaling protein in the formation of new blood vessels. This modification is a prerequisite for subsequent poly-ADP-ribosylation by Tankyrase-2 (TNKS-2), leading to the activation of downstream pathways that promote angiogenesis.

-

Ribosomal Protein Modification: PARP16 has been shown to MARylate ribosomal proteins, a process that helps to maintain protein homeostasis by fine-tuning protein synthesis levels and preventing the accumulation of toxic protein aggregates.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on PARP16 in cancer cell lines.

Table 1: Inhibition of PARP16 Enzymatic Activity

| Compound | Assay | IC50 (nM) | Reference |

| Talazoparib (B560058) | Biochemical enzyme assay (auto-mono-ADP-ribosylation) | 160 - 289 | [3] |

| Olaparib | Biochemical enzyme assay (auto-mono-ADP-ribosylation) | 3,618 | [3] |

| DB008 | Biochemical enzyme assay | 275 |

Table 2: Effects of PARP16 Knockdown on Cancer Cell Viability

| Cell Line | Cancer Type | Method | Effect on Cell Viability | Combination Treatment | Combined Effect | Reference |

| Multiple SCLC lines | Small Cell Lung Cancer | siRNA knockdown | Significant reduction | Olaparib (3 µM) | Enhanced reduction in cell viability | [3] |

| Ewing's Sarcoma lines | Ewing's Sarcoma | siRNA, shRNA, CRISPR/Cas9 | Significant reduction | Olaparib | Enhanced reduction in cell survival | [1] |

| HeLa | Cervical Cancer | siRNA knockdown | Increased sensitivity to UPR activation and increased cell death | - | - |

Table 3: Impact of PARP16 on UPR Signaling

| Target Protein | Post-Translational Modification | Fold Change upon PARP16 Activation | Effect of PARP16 Knockdown | Reference |

| PERK | ADP-ribosylation | 4-18 fold increase | Dramatic reduction | [2] |

| IRE1α | ADP-ribosylation | 2-5 fold increase | Dramatic reduction | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

References

- 1. The non-canonical target PARP16 contributes to polypharmacology of the PARP inhibitor talazoparib and its synergy with WEE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP16 is a tail-anchored endoplasmic reticulum protein required for the PERK and IRE1α-mediated unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]

Introduction to [Correct Compound Name] and its Clickable Alkyne Group

An in-depth analysis of scientific and chemical databases reveals no publicly indexed compound designated as "DB008" featuring a clickable alkyne group. This identifier may be an internal laboratory code, a placeholder, or a misinterpretation of a compound's name.

To provide a comprehensive technical guide that meets the specified requirements, a valid chemical identifier is necessary. This could include:

-

A common or IUPAC name (e.g., 5-ethynyl-2'-deoxyuridine)

-

A CAS Registry Number (e.g., 932-54-7)

-

A PubChem CID (e.g., 6999)

Upon receiving a correct identifier for the molecule of interest, a detailed technical guide will be generated, encompassing the following sections as requested:

This section would detail the chemical structure, the significance of the terminal alkyne for click chemistry applications, and its role in relevant research areas such as chemical biology, drug development, or diagnostics.

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data would be presented in a tabular format.

Table 1: Physicochemical Properties of [Correct Compound Name]

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Formula | - | - | - |

| Molecular Weight | - | g/mol | - |

| pKa | - | - | - |

| LogP | - | - | - |

| Aqueous Solubility | - | mg/mL | - |

Table 2: Pharmacokinetic Parameters of [Correct Compound Name]

| Parameter | Value | Units | Species | Reference |

|---|---|---|---|---|

| Bioavailability | - | % | - | - |

| Half-life (t½) | - | h | - | - |

| Cmax | - | ng/mL | - | - |

| Tmax | - | h | - | - |

| Clearance | - | mL/min/kg | - | - |

Mechanism of Action and Signaling Pathways

A detailed explanation of the compound's biological mechanism would be provided, including its interaction with specific targets and its effect on cellular signaling pathways.

Caption: Hypothetical signaling pathway for the target compound.

Experimental Protocols

Detailed methodologies for key experiments involving the clickable alkyne group would be outlined.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents and Materials:

-

[Correct Compound Name] (alkyne-containing molecule)

-

Azide-functionalized detection molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

-

Phosphate-buffered saline (PBS) or appropriate reaction buffer

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

-

-

Procedure:

-

Prepare a 10 mM stock solution of [Correct Compound Name] in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO.

-

In a microcentrifuge tube, combine the following in order:

-

PBS buffer to a final volume of 100 µL.

-

[Correct Compound Name] to a final concentration of 100 µM.

-

Azide-functionalized molecule to a final concentration of 200 µM.

-

-

Prepare the catalyst premix:

-

Add 1 µL of 50 mM CuSO₄.

-

Add 2 µL of 250 mM sodium ascorbate (freshly prepared).

-

Add 1 µL of 50 mM TBTA.

-

-

Add the catalyst premix to the reaction tube.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Proceed with downstream analysis (e.g., gel electrophoresis, microscopy).

-

Caption: General workflow for a CuAAC "click" reaction.

Applications in Drug Development and Research

This section would explore the practical uses of the compound, such as:

-

Target identification and validation.

-

In-situ visualization of biological processes.

-

Development of antibody-drug conjugates (ADCs).

-

Synthesis of PROTACs and other novel therapeutic modalities.

Please provide a valid identifier for the compound of interest to enable the generation of a specific and accurate technical guide.

DB008: A Technical Guide for Interrogating PARP Family Member Functions

This technical guide provides an in-depth overview of DB008, a potent and selective chemical probe for investigating the function of Poly(ADP-ribose) Polymerase 16 (PARP16). This document is intended for researchers, scientists, and drug development professionals interested in the PARP family of enzymes.

Introduction to the PARP Family and the Need for Selective Probes

The Poly(ADP-ribose) Polymerase (PARP) family comprises 17 enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation.[1][2] These enzymes are crucial regulators of numerous cellular processes, including DNA repair, gene transcription, chromatin remodeling, and cell death pathways.[1][2][3] While some members like PARP1, PARP2, and the Tankyrases (PARP5a/5b) synthesize poly(ADP-ribose) (PAR) chains, the majority function as mono(ADP-ribose) transferases.[1][4]

Due to the highly conserved NAD+ binding domain across the family, developing selective inhibitors to probe the function of individual PARP members has been a significant challenge.[5] This has particularly hampered the study of less-understood members like PARP16, the only known PARP to reside in the endoplasmic reticulum (ER).[6] The development of this compound provides a much-needed tool to selectively investigate the catalytic functions of PARP16.[5][6]

This compound: A Selective, Covalent Chemical Probe for PARP16

This compound is a potent, membrane-permeable chemical probe designed specifically to inhibit PARP16.[5][7] Its design incorporates two key features that confer its selectivity and utility:

-

Covalent Mechanism of Action : this compound contains an acrylamide (B121943) electrophile that covalently reacts with a non-conserved cysteine residue (Cys169) within the NAD+ binding pocket of PARP16.[6][8] This irreversible binding mode provides high selectivity for PARP16.

-

Click Chemistry Handle : The structure includes a terminal alkyne group, which serves as a "click handle."[6][7] This allows for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the attachment of reporter tags (e.g., fluorophores like TAMRA-azide or biotin-azide) for visualization and affinity purification.[6][7][8]

These features make this compound an exceptional tool for activity-based protein profiling (ABPP) to specifically interrogate the catalytic activity of PARP16 in complex biological systems.

Quantitative Data and Properties

The inhibitory activity and key characteristics of this compound are summarized below.

Table 1: this compound Potency and Selectivity Profile

| Target | IC50 Value | Inhibition Mode | Notes |

| PARP16 | 0.27 µM (270 nM)[7] | Irreversible (Covalent) | High selectivity is achieved through covalent modification of Cys169.[6][8] |